2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
Description
Structural Characteristics and Classification
The molecular architecture of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is defined by four distinct regions:
- A pyrazolo[3,4-d]pyrimidine core , a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. This scaffold is renowned for its kinase-inhibitory properties due to its ability to mimic purine nucleotides, enabling competitive binding at ATP-binding sites.
- A 3-chlorophenyl substituent at the N-1 position of the pyrazolo ring, which enhances lipophilicity and influences target selectivity.
- A thioether (-S-) linkage at the C-4 position of the pyrimidine ring, contributing to metabolic stability compared to oxygen-based ethers.
- A phenethylacetamide side chain at the thioether terminus, which modulates solubility and facilitates interactions with hydrophobic protein pockets.
This compound belongs to two primary chemical classes:
- Pyrazolo[3,4-d]pyrimidine derivatives , a subgroup of nitrogen-rich heterocycles with established roles in kinase inhibition.
- Thioamides , characterized by their sulfur-containing carbonyl groups, which enhance binding affinity to metal ions in enzymatic active sites.
Comparative analyses with structurally analogous compounds, such as pyrazolone-based therapeutics like edaravone and eltrombopag, reveal that the thioether and chlorophenyl groups in this compound confer distinct electronic and steric properties. These features are critical for its bioactivity, as demonstrated by its superior inhibitory effects on VEGFR-2 (IC~50~ = 0.063 μM) relative to earlier-generation pyrazolo[3,4-d]pyrimidines.
Historical Context in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold first gained prominence in the late 19th century with Ludwig Knorr’s synthesis of antipyrine, a pyrazolone derivative with antipyretic properties. However, it was not until the 21st century that advances in combinatorial chemistry and structure-based drug design enabled the systematic exploration of pyrazolo[3,4-d]pyrimidines as kinase inhibitors. Early derivatives, such as those described by Zhang et al. (2019), demonstrated suboptimal selectivity, often interacting with multiple kinase domains.
The introduction of 3-chlorophenyl and thioacetamide substituents marked a turning point. In 2023, studies by El-Naggar et al. revealed that these modifications reduced off-target effects while enhancing binding to VEGFR-2, a key regulator of angiogenesis in solid tumors. Parallel work by Markovic et al. (2017) demonstrated that planar aromatic groups at the N-1 position—such as the 3-chlorophenyl moiety—optimized molecular geometry for interaction with kinase ATP-binding pockets. These findings aligned with broader trends in medicinal chemistry, where halogenation and sulfur incorporation became strategies to improve pharmacokinetic profiles.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-16-7-4-8-17(11-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-10-9-15-5-2-1-3-6-15/h1-8,11-12,14H,9-10,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFKDMAURZOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been known to affect various pathways, leading to downstream effects.
Pharmacokinetics
A similar compound demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties.
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 353.87 g/mol
- CAS Number : Not specified in available literature.
The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant due to its structural similarity to ATP, which allows it to interact with various kinases.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in tumor growth and progression. The mechanism includes:
- Kinase Inhibition : The compound acts as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer cell proliferation and angiogenesis. Studies have shown that similar compounds exhibit IC₅₀ values ranging from 0.3 to 24 µM against these targets .
- Induction of Apoptosis : In vitro studies indicate that compounds with a pyrazolo[3,4-d]pyrimidine core can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting DNA fragmentation .
Biological Activity Data
The following table summarizes the biological activities reported for similar pyrazolo[3,4-d]pyrimidine derivatives:
| Compound ID | Target | IC₅₀ (µM) | Activity Description |
|---|---|---|---|
| 5i | EGFR | 0.3 | Non-selective dual inhibitor; induces apoptosis in MCF-7 cells |
| 1 | VGFR2 | 7.60 | Inhibits angiogenesis; reduces tumor growth |
| 2 | CDK2 | 10.5 | Inhibitory effect on cell cycle progression |
Case Studies
-
Anticancer Activity in MCF-7 Cells :
A study demonstrated that a derivative of the pyrazolo[3,4-d]pyrimidine scaffold effectively inhibited tumor growth in MCF-7 breast cancer cells. The compound led to significant apoptosis and reduced cell migration . -
Kinase Inhibition Profiles :
Research focused on synthesizing new analogs revealed that modifications to the pyrazolo[3,4-d]pyrimidine core could enhance selectivity for specific kinases. For instance, certain derivatives showed improved potency against CDK1 and CDK2 enzymes, indicating potential applications in treating various cancers .
Synthesis
The synthesis of This compound typically involves several steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Thioether Formation : The introduction of the thio group is performed using thiol reagents under basic conditions.
- Acetamide Coupling : Finally, the phenethyl acetamide moiety is introduced through acylation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the pyrazolo[3,4-d]pyrimidine core, the thioether linkage, and the acetamide side chain. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the target compound (electron-withdrawing) contrasts with the 4-methoxyphenyl group in ’s analog (electron-donating), which may alter electronic properties and binding interactions .
- Thioether Linkage Variations: Replacement of the thioacetamide chain with a benzothiazole-thioether () or chromenone system () impacts solubility and steric bulk .
- Side Chain Complexity: The phenethyl group in the target compound provides flexibility, while polyethoxyethyl () or chromenone-linked () side chains introduce rigidity or extended conjugation .
Insights :
- The target compound’s synthesis () uses simpler conditions compared to palladium-catalyzed couplings () or peptide-like couplings (), which may affect scalability .
- Yields for analogs range widely (22–92%), highlighting the impact of substituent complexity on reaction efficiency .
Physicochemical and Analytical Data
Notes:
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 3-chlorophenyl group may enhance target selectivity compared to methoxy or fluoro substituents, as chlorine’s electronegativity and size balance hydrophobicity and steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
